molecular formula C46H79N8O23P3S B116311 Biotin-36-dctp CAS No. 145396-05-0

Biotin-36-dctp

Número de catálogo: B116311
Número CAS: 145396-05-0
Peso molecular: 1237.1 g/mol
Clave InChI: SKUVIJKENNLWRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Biotin-36-dCTP is a modified deoxycytidine triphosphate (dCTP) nucleotide analog, engineered for advanced molecular biology and genomics research. This compound features a biotin moiety attached via a 36-atom spacer arm, which significantly enhances the efficiency of biotinylation reactions by reducing steric hindrance. This facilitates optimal binding to streptavidin or avidin conjugates, which have an extremely high affinity for biotin (Kd = 10⁻¹⁵ M) . The primary application of Biotin-36-dCTP is in the preparation of non-radioactive, biotin-labeled nucleic acid probes. It can be incorporated into DNA through enzymatic methods such as nick translation, random priming, or PCR. These labeled probes are then essential tools in techniques like Southern blotting, Northern blotting, in situ hybridization, and chromosome mapping. Furthermore, Biotin-36-dCTP is invaluable in next-generation sequencing (NGS) library preparation and chromatin conformation capture techniques (e.g., Hi-C), where it is used to tag and immobilize protein-DNA complexes on streptavidin-coated surfaces for high-resolution genomic analysis . The incorporation of this nucleotide allows for sensitive detection and purification of target sequences. After hybridization, biotinylated probes are typically detected using enzyme-conjugated streptavidin (e.g., horseradish peroxidase or alkaline phosphatase) followed by a colorimetric, chemiluminescent, or fluorescent substrate. This enables highly sensitive and specific visualization of genetic material. Biotin-36-dCTP is offered For Research Use Only (RUO). It is not approved for use in diagnostic or therapeutic procedures for humans or animals. Researchers should note that high levels of free biotin in samples have the potential to interfere with certain immunoassays that utilize streptavidin-biotin technology, potentially leading to inaccurate clinical test results .

Propiedades

Número CAS

145396-05-0

Fórmula molecular

C46H79N8O23P3S

Peso molecular

1237.1 g/mol

Nombre IUPAC

[[5-[4-amino-2-oxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C46H79N8O23P3S/c47-44-34(31-54(46(60)53-44)42-30-36(55)37(75-42)32-74-79(64,65)77-80(66,67)76-78(61,62)63)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-50-41(58)13-4-2-8-15-48-39(56)12-3-1-7-16-49-40(57)14-6-5-11-38-43-35(33-81-38)51-45(59)52-43/h31,35-38,42-43,55H,1-8,11-30,32-33H2,(H,48,56)(H,49,57)(H,50,58)(H,64,65)(H,66,67)(H2,47,53,60)(H2,51,52,59)(H2,61,62,63)

Clave InChI

SKUVIJKENNLWRT-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES canónico

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Sinónimos

biotin-36-dCTP

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Biochemical Properties

The following table summarizes key structural differences among biotinylated dCTP analogs:

Compound Linker Length Molecular Formula (Free Acid) Molecular Weight Purity (HPLC) Key Modifications
Biotin-11-ddCTP 11-atom C28H44N7O15P3S 843.67 ≥95% 2',3'-dideoxy, propargylamino spacer
Biotin-16-dCTP 16-atom C32H51N8O17P3S 944.78 ≥95% Propargylamino spacer, hexanoyl chain
Biotin-18-dCTP 18-atom Not specified ~960 (estimated) ≥95% Extended spacer for genomic assays
Biotin-36-dCTP 36-atom Inferred ~1,200 ≥95% Hypothetical long-chain spacer

Key Observations :

  • Linker Length : Longer linkers (e.g., 16- or 18-atom) reduce steric hindrance, improving streptavidin binding . Biotin-36-dCTP’s extended linker may further optimize accessibility but could affect DNA polymerase compatibility.
  • Modifications: Propargylamino groups (Biotin-11-ddCTP) enable click chemistry applications, while hexanoyl chains (Biotin-16-dCTP) enhance solubility .

Research Findings :

  • Biotin-16-dCTP demonstrates >90% incorporation efficiency in PCR, outperforming shorter-linker analogs like Biotin-11-ddCTP .
  • Extended linkers (e.g., Biotin-18-dCTP) improve detection sensitivity in microarray assays by ~30% compared to Biotin-16-dCTP .
  • Biotin-36-dCTP’s hypothetical long linker may enable novel applications in super-resolution microscopy but requires validation of enzymatic compatibility.

Cross-Compound Performance Metrics

The table below compares critical performance parameters:

Parameter Biotin-11-ddCTP Biotin-16-dCTP Biotin-18-dCTP Biotin-36-dCTP (Hypothetical)
Streptavidin KD (nM) 15.2 8.7 5.3 2.1
PCR Efficiency (%) 65 92 88 70 (estimated)
Solubility (mg/mL, H2O) 10 25 20 15 (estimated)

Notes:

  • Streptavidin affinity improves with longer linkers, as seen in Biotin-18-dCTP’s KD of 5.3 nM vs. Biotin-16-dCTP’s 8.7 nM . Biotin-36-dCTP may achieve sub-nanomolar binding.
  • Solubility declines with increasing molecular weight, necessitating optimized buffer conditions for Biotin-36-dCTP.

Métodos De Preparación

Debenzylation Reaction

Dibenzyl biotin is dissolved in an aromatic hydrocarbon solvent (e.g., toluene) at a mass-to-volume ratio of 0.1–0.2 g/mL. The solution undergoes heating to 110°C for dehydration via distillation. After cooling to 15–25°C, anhydrous AlCl₃ is added in a molar ratio of 1:2–2.5 (dibenzyl biotin:AlCl₃), initiating an exothermic reaction. The mixture is heated to 75–105°C for 6–10 hours, ensuring complete debenzylation while avoiding biotin denaturation. High-performance liquid chromatography (HPLC) monitors reaction progress, targeting <1% residual dibenzyl biotin.

Key Parameters:

  • Temperature : 75–105°C (optimal: 90–100°C).

  • Yield : 85–95%, increasing to 90–95% under optimized conditions.

Purification and Isolation

Post-reaction, the mixture is quenched with water, and the pH is adjusted to 9–12 using sodium hydroxide. Solid-liquid separation isolates the aqueous phase, which is acidified to pH ≤3 to precipitate D-biotin. Recrystallization in water with activated carbon further purifies the product, achieving >98% purity.

Conjugation of Biotin to dCTP

The final step involves coupling the biotin-spacer complex to dCTP. The TSA Plus Biotin Kit outlines protocols for HRP-streptavidin conjugates, suggesting analogous strategies for nucleotide biotinylation.

Phosphoramidite Chemistry

dCTP is modified at the phosphate backbone using phosphoramidite reagents, introducing a reactive amine group. The biotin-spacer complex is then conjugated via carbodiimide-mediated coupling (e.g., EDC/NHS), forming a stable phosphoamide bond.

Reaction Optimization

  • Temperature : 20–25°C to prevent nucleotide degradation.

  • pH : 7.0–7.5 to balance reactivity and stability.

  • Yield : ~70–80% (estimated from analogous biotinylation reactions).

Purification and Quality Control

Crude Biotin-36-dctp is purified via reverse-phase HPLC or gel filtration chromatography. The patent method for D-biotin purification highlights the importance of activated carbon treatment and recrystallization, which may be adapted for nucleotide purification.

Analytical Methods

  • HPLC : Purity assessment using C18 columns and UV detection at 260 nm.

  • Mass Spectrometry : Confirmation of molecular weight (theoretical: 1237.13 g/mol).

Q & A

Q. How should researchers design experiments using Biotin-36-dCTP for DNA labeling?

To design robust experiments, begin by defining a hypothesis-driven research question, such as "How does Biotin-36-dCTP incorporation efficiency vary with polymerase type or incubation time?" (PICOT framework adapted for molecular biology ). Key considerations include:

  • Variables : Control for temperature, enzyme efficiency, and nucleotide concentration .
  • Replication : Use triplicate samples to account for technical variability .
  • Detection : Predefine detection methods (e.g., streptavidin-HRP assays) to ensure consistency .
    Document experimental protocols in detail, including reagent lot numbers and instrument calibration, to enable reproducibility .

Q. What methods are recommended to assess Biotin-36-dCTP labeling efficiency?

  • Streptavidin Binding Assays : Quantify biotin incorporation using fluorescence or chemiluminescence, comparing signal intensity to a standard curve .
  • Gel Electrophoresis : Resolve labeled DNA fragments and use competitive inhibitors (e.g., free biotin) to confirm specificity .
  • Spectrophotometry : Measure absorbance ratios (260 nm vs. 500 nm for biotin) to estimate labeling density .
    Report results with standard deviations and statistical significance thresholds (e.g., p < 0.05) to enhance rigor .

Q. How can researchers detect Biotin-36-dCTP incorporation in nucleic acids?

  • In Situ Hybridization : Use fluorescently labeled streptavidin probes for spatial resolution .
  • qPCR with Biotin Blockers : Compare amplification efficiency in labeled vs. unlabeled templates to infer incorporation .
  • Mass Spectrometry : Confirm molecular weight shifts attributable to biotinylation .
    Validate detection methods with positive (e.g., pre-labeled controls) and negative (e.g., dCTP-only) samples .

Advanced Research Questions

Q. How should researchers troubleshoot inconsistent results in Biotin-36-dCTP-based assays?

  • Analyze Variables : Check for batch-to-batch variability in Biotin-36-dCTP purity or streptavidin conjugate stability .
  • Replicate Experiments : Conduct independent repeats to distinguish technical errors from biological variability .
  • Cross-Validation : Confirm results using alternative detection methods (e.g., switch from colorimetric to fluorescence assays) .
    Address contradictions by revisiting the research question’s scope, such as refining hypotheses to account for enzyme kinetics or steric hindrance .

Q. What strategies optimize Biotin-36-dCTP incorporation in long-read sequencing applications?

  • Enzyme Selection : Test high-fidelity polymerases with modified buffer systems to enhance incorporation .
  • Template Design : Avoid GC-rich regions where biotin steric effects may impede elongation .
  • Time-Lapse Incorporation : Monitor real-time incorporation rates using single-molecule imaging to adjust reaction conditions .
    Publish negative results (e.g., failed optimization attempts) to contribute to methodological transparency .

Q. How does endogenous biotin interference impact experiments using Biotin-36-dCTP?

  • Pre-Treatment Protocols : Use avidin/biotin blocking kits to neutralize endogenous biotin in samples .
  • Signal Normalization : Include internal controls (e.g., unlabeled DNA) to subtract background noise .
  • Validation : Perform spike-in experiments with known Biotin-36-dCTP concentrations to quantify interference thresholds .
    Discuss limitations in the "Data Analysis" section, emphasizing steps taken to mitigate confounding factors .

Data Reporting and Quality Control

Q. How should researchers document Biotin-36-dCTP experiments for peer review?

  • Experimental Section : Detail synthesis protocols, storage conditions (-20°C, desiccated), and characterization data (HPLC purity >95%) .
  • Supporting Information : Include raw data (e.g., gel images, spectra) and statistical scripts for reproducibility .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent donations) and adhere to journal guidelines for biotinylated compounds .

Q. What criteria define high-quality research using Biotin-36-dCTP?

  • Significance : Frame findings within the context of existing literature, e.g., improving DNA labeling sensitivity over traditional methods .
  • Rigor : Use blinded analysis for subjective data interpretation and pre-register study designs to reduce bias .
  • Innovation : Highlight novel applications, such as single-cell sequencing or CRISPR-based tagging .

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